molecular formula C12H20Br2O4 B14382311 Dimethyl 2,2-dibromodecanedioate CAS No. 88033-42-5

Dimethyl 2,2-dibromodecanedioate

Cat. No.: B14382311
CAS No.: 88033-42-5
M. Wt: 388.09 g/mol
InChI Key: VMLBJEPIOCKYBV-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dibromodecanedioate is an organic compound with the molecular formula C12H20Br2O4 It is a dibromo derivative of decanedioic acid dimethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-dibromodecanedioate can be synthesized through the bromination of dimethyl decanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions of the decanedioate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-dibromodecanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form dimethyl decanedioate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of dimethyl decanedioate.

    Elimination: Formation of alkenes with varying degrees of unsaturation.

Scientific Research Applications

Dimethyl 2,2-dibromodecanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.

Mechanism of Action

The mechanism of action of dimethyl 2,2-dibromodecanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2-dibromomalonate: Another dibromo ester with similar reactivity but different chain length.

    Dimethyl 2,6-dibromoheptanedioate: A shorter-chain analog with similar bromination patterns.

    Dimethyl 2,2-dibromopropanedioate: A smaller molecule with similar functional groups.

Uniqueness

Dimethyl 2,2-dibromodecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in material science and organic synthesis where longer carbon chains are advantageous.

Properties

CAS No.

88033-42-5

Molecular Formula

C12H20Br2O4

Molecular Weight

388.09 g/mol

IUPAC Name

dimethyl 2,2-dibromodecanedioate

InChI

InChI=1S/C12H20Br2O4/c1-17-10(15)8-6-4-3-5-7-9-12(13,14)11(16)18-2/h3-9H2,1-2H3

InChI Key

VMLBJEPIOCKYBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC(C(=O)OC)(Br)Br

Origin of Product

United States

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